molecular formula C15H20O11 B2372431 methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate CAS No. 104195-05-3

methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate

Cat. No. B2372431
M. Wt: 376.314
InChI Key: DPOQCELSZBSZGX-CXOVXGEYSA-N
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Description

The compound “methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate” is a type of organic compound known as an ester. Esters are derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group adjacent to an ether group .


Molecular Structure Analysis

The molecular structure of this compound would include a six-membered ring (oxane) with four acetyloxy groups and one carboxylate group attached. The stereochemistry is specified by the (2R,3R,4R,5S,6R) notation .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, transesterification, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are less dense than water .

Scientific Research Applications

Synthetic Routes and Derivatives

  • Hydroxyalkylation of Methyl 2-Siloxycyclopropanecarboxylates : Brückner and Reissig (1985) demonstrated the synthesis of methyl tetrahydrofuran-3-carboxylates and their oxo analogues through a process involving deprotonation, addition of carbonyl compounds, ring cleavage, and reductive or oxidative work-up, showcasing a method for functionalized furan derivatives creation (Brückner & Reissig, 1985).

  • Reduction and Transformation Studies : Kitchin and Stoodley (1973) explored the reduction of methyl tetramethyl oxo-oxa-thia-azabicyclo compounds, providing insights into stereoselectivity and chemical transformations of such compounds, emphasizing the versatility in synthetic organic chemistry (Kitchin & Stoodley, 1973).

  • Stable Carbocation Observation in Criegee Rearrangement : Krasutsky et al. (2000) discovered a stable carbocation during the Criegee rearrangement with trifluoroperacetic acid, highlighting a novel synthetic pathway that involves selective oxidative cleavage-cyclization of adamantane, which can be applied for the synthesis of bicyclo and oxaadamantane derivatives (Krasutsky et al., 2000).

  • Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative carbonylation, showing the creation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, highlighting the method's efficiency and versatility in producing a range of heterocycles (Bacchi et al., 2005).

  • Dirhodium(II) Tetrakis(carboxamidates) in Catalytic Metal-Carbene Transformations : Doyle et al. (1993) compared structures and selectivities of dirhodium(II) compounds in enantiocontrol for metal-carbene transformations, offering insights into catalysis mechanisms and the potential for asymmetric synthesis (Doyle et al., 1993).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. As with all chemicals, appropriate safety precautions should be taken when handling .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential uses. It could be of interest in the development of new materials or pharmaceuticals .

properties

IUPAC Name

methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQCELSZBSZGX-NTASLKFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate

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